molecular formula C16H12ClN3O3S B4142840 methyl 4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

methyl 4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

Cat. No.: B4142840
M. Wt: 361.8 g/mol
InChI Key: ZNVJXTUBJWBTGU-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a thioether linkage

Preparation Methods

The synthesis of methyl 4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with cyanoacetic acid, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. .

Scientific Research Applications

Methyl 4-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and thioether groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar compounds include other pyridinecarboxylates and chlorophenyl derivatives. Compared to these, methyl 4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Examples of similar compounds are methyl 2-(4-chlorophenyl)acetate and 2,5-dimethylpyrazolo[1,5-c]pyrimidine-7(6H)-thione .

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-23-16(22)13-12(9-4-2-3-5-11(9)17)10(8-19)15(20-14(13)21)24-7-6-18/h2-5,12-13H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVJXTUBJWBTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)SCC#N)C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Reactant of Route 2
methyl 4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Reactant of Route 3
methyl 4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Reactant of Route 4
methyl 4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Reactant of Route 5
methyl 4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Reactant of Route 6
methyl 4-(2-chlorophenyl)-5-cyano-6-(cyanomethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

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